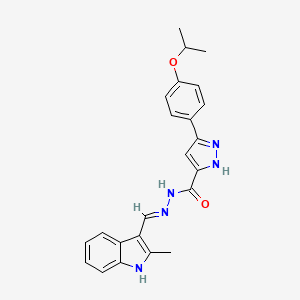![molecular formula C29H34N2O2S B11638614 3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638614.png)
3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メトキシフェニル)-2-[(3-メチルブチル)スルファニル]-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1'-シクロヘキサン]-4-オンは、ユニークなスピロ構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(4-メトキシフェニル)-2-[(3-メチルブチル)スルファニル]-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1'-シクロヘキサン]-4-オンの合成は、通常、複数のステップを必要とします。出発物質には、4-メトキシベンズアルデヒドと3-メチルブチルチオールが含まれ、縮合、環化、スピロ形成などの反応を連続的に行うことによって目的物が得られます。反応条件は、通常、目的物を高い収率と純度で得るために、特定の触媒、溶媒、温度制御を必要とします。
工業生産方法
工業的な環境では、この化合物の製造には、効率とスケーラビリティを最適化するために、大規模な反応器と連続フロープロセスが使用される場合があります。自動化されたシステムと高度な分析技術の使用により、品質の安定性が確保され、不純物のリスクが最小限に抑えられます。
化学反応の分析
反応の種類
3-(4-メトキシフェニル)-2-[(3-メチルブチル)スルファニル]-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1'-シクロヘキサン]-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、この化合物を異なる還元型に変換することができます。
置換: 適切な条件下で、メトキシ基とスルファニル基を他の官能基と置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、置換反応により分子に新しい官能基が導入される場合があります。
科学研究への応用
3-(4-メトキシフェニル)-2-[(3-メチルブチル)スルファニル]-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1'-シクロヘキサン]-4-オンは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌および抗がん特性を含む潜在的な生物活性を研究されています。
医学: さまざまな疾患に対する治療剤としての可能性を探求する研究が進められています。
産業: この化合物は、特に新しいポリマーや高度な材料の開発における材料科学における使用について調査されています。
科学的研究の応用
3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.
作用機序
3-(4-メトキシフェニル)-2-[(3-メチルブチル)スルファニル]-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1'-シクロヘキサン]-4-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定のアプリケーションと使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
- 3-(4-メトキシフェニル)-2-[(3-メチルブチル)スルファニル]-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1'-シクロヘキサン]-4-オンは、他のスピロ化合物やキナゾリン誘導体と比較できます。
- 類似の化合物には、フェニル基またはスルファニル基に異なる置換基を持つスピロ[ベンゾ[H]キナゾリン]誘導体などがあります。
独自性
3-(4-メトキシフェニル)-2-[(3-メチルブチル)スルファニル]-4,6-ジヒドロ-3H-スピロ[ベンゾ[H]キナゾリン-5,1'-シクロヘキサン]-4-オンの独自性は、その官能基とスピロ構造の特定の組み合わせにあり、これは独特の化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one can be compared with other spiro compounds and quinazoline derivatives.
- Similar compounds include spiro[benzo[H]quinazoline] derivatives with different substituents on the phenyl or sulfanyl groups.
Uniqueness
The uniqueness of 3-(4-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
特性
分子式 |
C29H34N2O2S |
|---|---|
分子量 |
474.7 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-(3-methylbutylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C29H34N2O2S/c1-20(2)15-18-34-28-30-26-24-10-6-5-9-21(24)19-29(16-7-4-8-17-29)25(26)27(32)31(28)22-11-13-23(33-3)14-12-22/h5-6,9-14,20H,4,7-8,15-19H2,1-3H3 |
InChIキー |
KZCVBMMLEXFACB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B11638542.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638545.png)
![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638549.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine](/img/structure/B11638554.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11638557.png)

![6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11638573.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11638575.png)
![(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11638584.png)
![Ethyl (2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11638589.png)
![2-Prop-2-ynylsulfanylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B11638591.png)


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638607.png)
